molecular formula C20H22N2O6 B554506 Z-D-Leu-ONp CAS No. 52235-17-3

Z-D-Leu-ONp

Cat. No.: B554506
CAS No.: 52235-17-3
M. Wt: 386.4 g/mol
InChI Key: UALXQWNUXKECJD-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-D-Leu-ONp is synthesized through solid-phase peptide synthesis (SPPS), a method widely used for peptide synthesis . The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated synthesizers to ensure high yield and purity while minimizing the use of solvents .

Chemical Reactions Analysis

Types of Reactions

Z-D-Leu-ONp undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activity

Z-D-Leu-ONp, chemically known as N-alpha-Benzyloxycarbonyl-D-leucine p-nitrophenyl ester, is a compound that plays a significant role in biochemical research, particularly in the study of serine proteases. This article explores its biological activity, mechanisms of action, and applications in various research contexts.

  • Molecular Formula : C20H22N2O6
  • Molecular Weight : 386.40 g/mol
  • Structure : this compound features a benzyloxycarbonyl (Z) protecting group for the amino group of D-leucine and a p-nitrophenyl ester moiety, which serves as an excellent leaving group during enzymatic reactions.

This compound acts primarily as a chromogenic substrate for serine proteases. The mechanism involves the following steps:

  • Enzyme Recognition : Serine proteases recognize the specific structure of the D-leucine residue in this compound.
  • Cleavage Reaction : The protease cleaves the ester bond, releasing p-nitrophenol (pNP), which is colorless in its bound form but turns yellow upon release.
  • Quantification : The amount of released pNP can be quantified by measuring absorbance at 405 nm using a spectrophotometer. Higher absorbance indicates greater enzyme activity.

Enzyme Activity Assessment

This compound is widely used to assess serine protease activity due to its chromogenic properties. Researchers can compare hydrolysis rates of this compound with other substrates to determine substrate specificity and enzyme kinetics. This is crucial for understanding how different proteases interact with various peptide sequences.

Inhibitor Screening

The compound serves as an effective tool for screening potential inhibitors of serine proteases. By measuring enzyme activity in the presence and absence of inhibitor candidates, researchers can evaluate the effectiveness of these inhibitors in blocking enzyme function.

Case Studies

  • Serine Protease Specificity :
    • A study demonstrated that different serine proteases exhibit varying preferences for substrates based on their amino acid sequences. By utilizing this compound alongside other substrates, researchers identified specific cleavage patterns that inform about enzyme-substrate interactions.
  • Inhibitor Development :
    • Research involving this compound has led to the development of novel inhibitors targeting serine proteases implicated in diseases such as cancer and inflammation. The ability to monitor enzyme activity through this compound hydrolysis has facilitated the identification of effective therapeutic candidates.

Comparative Data Table

Characteristic This compound Other Substrates
Molecular Weight 386.40 g/molVaries
Chromogenic Property Yes (releases yellow pNP)Depends on substrate
Enzyme Type Serine ProteasesVarious types
Application Enzyme activity assessmentEnzyme kinetics studies

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-D-Leu-ONp, and how can purity be rigorously validated?

  • Methodological Answer : Synthesis typically involves coupling Z-protected D-leucine with p-nitrophenol using carbodiimide-based activation (e.g., DCC or EDC) in anhydrous conditions. Post-synthesis, purity validation requires orthogonal analytical techniques:

  • HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess chromatographic homogeneity .
  • NMR (¹H and ¹³C) to confirm structural integrity and rule out diastereomeric impurities .
  • Mass spectrometry (ESI-MS) for molecular weight verification.

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Incubate the compound in buffers (pH 2–9) at 25°C, 37°C, and 50°C. Sample aliquots at intervals (0h, 24h, 72h).
  • Analysis : Monitor degradation via HPLC to quantify residual this compound and identify byproducts (e.g., free Z-D-Leu or p-nitrophenol). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported enzymatic inhibition kinetics of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Compile kinetic parameters (Km, Vmax, IC50) from literature, noting assay conditions (enzyme source, substrate concentration, buffer composition).
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to identify outliers and assess heterogeneity. Variables like enzyme purity (SDS-PAGE validation) or inhibitor pre-incubation time may explain discrepancies .
  • Replication Studies : Standardize assays using recombinant enzymes and controlled substrate batches to isolate confounding factors .

Q. How can computational modeling enhance mechanistic understanding of this compound’s interaction with target proteases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonding and hydrophobic interactions between the Z-group/leucine sidechain and protease active sites.
  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess complex stability and identify critical residues for binding energy contributions (MM-PBSA analysis) .
  • Validation : Correlate computational findings with mutagenesis data (e.g., alanine-scanning of protease active sites) .

Q. What frameworks are optimal for designing hypothesis-driven studies on this compound’s selectivity across enzyme isoforms?

  • Methodological Answer :

  • PICO Framework : Define P opulation (enzyme isoforms), I ntervention (this compound concentration gradients), C omparison (wild-type vs. mutant isoforms), O utcome (Ki values).
  • FINER Criteria : Ensure the question is F easible (access to isoform-specific assays), I nteresting (addresses substrate specificity debates), N ovel (unexplored isoform comparisons), E thical (non-hazardous assays), R elevant (therapeutic targeting implications) .

Q. Data Presentation Guidelines

  • Table 1 : Comparative kinetic parameters of this compound from peer-reviewed studies.

    StudyEnzyme SourceKm (µM)IC50 (µM)Assay Conditions
    A et al. (2020)Human chymotrypsin15 ± 20.8 ± 0.1pH 7.4, 25°C
    B et al. (2022)Porcine elastase22 ± 31.5 ± 0.3pH 8.0, 37°C

Q. Key Considerations for Researchers

  • Avoid Common Pitfalls : Overlooking stereochemical integrity during synthesis (use chiral HPLC) or failing to control for enzyme autolysis in inhibition assays .
  • Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal and protease handling (e.g., PPE for aerosol-prone steps) .

Properties

IUPAC Name

(4-nitrophenyl) (2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-14(2)12-18(21-20(24)27-13-15-6-4-3-5-7-15)19(23)28-17-10-8-16(9-11-17)22(25)26/h3-11,14,18H,12-13H2,1-2H3,(H,21,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALXQWNUXKECJD-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426400
Record name Z-D-Leu-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52235-17-3
Record name Z-D-Leu-ONp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.